molecular formula C24H23N5O B10983914 N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B10983914
M. Wt: 397.5 g/mol
InChI Key: PNJUUHISPWMCEK-UHFFFAOYSA-N
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Description

N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 3,3-diphenylpropyl chain and a 5-methyltetrazole substituent. This compound is structurally characterized by its amide linkage, aromatic systems, and the tetrazole heterocycle, which is known for enhancing metabolic stability and bioavailability in drug design .

Properties

Molecular Formula

C24H23N5O

Molecular Weight

397.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C24H23N5O/c1-18-26-27-28-29(18)23-15-9-8-14-22(23)24(30)25-17-16-21(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-15,21H,16-17H2,1H3,(H,25,30)

InChI Key

PNJUUHISPWMCEK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC=C2C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 3,3-Diphenylpropylamine

The diphenylpropylamine backbone is typically synthesized via Friedel-Crafts alkylation followed by catalytic hydrogenation. A representative protocol involves:

  • Friedel-Crafts alkylation : Cinnamontrile reacts with benzene in the presence of anhydrous AlCl₃ at 80–100°C to yield 3,3-diphenylpropionitrile (95–98% yield).

  • Catalytic hydrogenation : The nitrile intermediate is reduced using H₂/Pd-C in ethanol at 50–60°C, producing 3,3-diphenylpropylamine (89–93% yield).

Table 1: Comparative Analysis of Diphenylpropylamine Synthesis Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Friedel-Crafts AlkylationAlCl₃Benzene80–10095–98
Catalytic HydrogenationPd-C (5%)Ethanol50–6089–93

Preparation of 2-(5-Methyl-1H-Tetrazol-1-yl)Benzoic Acid

The tetrazole moiety is introduced via cycloaddition or post-functionalization strategies:

Tetrazole Ring Formation

A common approach involves the Huisgen 1,3-dipolar cycloaddition between 2-cyanobenzoic acid and sodium azide in the presence of ammonium chloride:
2-cyanobenzoic acid+NaN3NH4Cl2-(1H-tetrazol-1-yl)benzoic acid\text{2-cyanobenzoic acid} + \text{NaN}_3 \xrightarrow{\text{NH}_4\text{Cl}} \text{2-(1H-tetrazol-1-yl)benzoic acid}
Methylation at the 5-position is achieved using methyl iodide and K₂CO₃ in DMF (75–82% yield).

Alternative Routes via Schiff Base Intermediates

Recent patents describe the use of Schiff base formation to improve regioselectivity:

  • Condensation of 2-aminobenzoic acid with trimethylorthoformate and subsequent treatment with NaN₃/CH₃I yields the 5-methyltetrazole derivative (68–74% yield).

Amide Bond Formation and Final Coupling

The assembly of intermediates into the target compound involves two primary strategies:

Direct Amide Coupling

Activation of 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 3,3-diphenylpropylamine in dichloromethane (DCM) at 0–5°C:
R-COCl+R’-NH2R-CONH-R’+HCl\text{R-COCl} + \text{R'-NH}_2 \rightarrow \text{R-CONH-R'} + \text{HCl}
Yields range from 80–85% after recrystallization.

Reductive Amination Approach

An alternative method employs EDC/HOBt-mediated coupling in DMF, achieving 78–82% yield with reduced side-product formation.

Table 2: Amidation Method Comparison

MethodReagentSolventYield (%)
Acyl Chloride CouplingSOCl₂DCM80–85
Carbodiimide-MediatedEDC/HOBtDMF78–82

Process Optimization and Scalability

Solvent and Catalyst Selection

  • Friedel-Crafts alkylation : Substituting benzene with toluene reduces toxicity while maintaining yield (92–94%).

  • Hydrogenation : Switching from Pd-C to Raney nickel lowers costs but requires higher temperatures (70–80°C).

Green Chemistry Innovations

Recent advances emphasize solvent-free conditions for tetrazole cycloaddition, utilizing microwave irradiation to reduce reaction times from 24 h to 2 h.

Analytical Characterization and Quality Control

Key quality metrics include:

  • HPLC purity : >99% (C18 column, acetonitrile/water gradient).

  • Melting point : 148–150°C (consistent with literature).

  • ¹H NMR : δ 8.2–8.4 (tetrazole-H), δ 7.2–7.4 (diphenyl-H).

Industrial-Scale Production Challenges

Byproduct Management

  • Tetrazole tautomerism : The 1H/2H-tetrazole equilibrium is controlled via pH adjustment (pH 4–5) during crystallization.

  • Diphenylpropylamine oxidation : Strict inert atmosphere (N₂/Ar) prevents degradation during storage.

Regulatory Considerations

  • Residual solvent levels (DMF, toluene) must comply with ICH Q3C guidelines (<890 ppm) .

Chemical Reactions Analysis

Dipentylamine undergoes various chemical reactions:

    Oxidation: It can be oxidized to form the corresponding N-oxide.

    Reduction: Reduction of the amide group yields the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the tetrazole ring nitrogen.

    Major Products: The primary products include N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide itself, its N-oxide, and reduced forms.

Scientific Research Applications

Neuropharmacological Applications

N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide has been investigated for its potential neuroleptic properties, similar to other benzamide derivatives. Benzamides are known for their ability to modulate neurotransmitter systems and have been evaluated for their effects on psychotic disorders.

Case Study: Neuroleptic Activity

A study synthesized various benzamide compounds to assess their neuroleptic activity. The results indicated that modifications in the chemical structure significantly influenced their efficacy in inhibiting apomorphine-induced stereotyped behavior in rodent models. The introduction of specific functional groups enhanced the activity of certain benzamides compared to established drugs like haloperidol and metoclopramide .

Compound NameActivity (vs. Metoclopramide)Potency (IC50 μM)
This compoundHigherTBD
Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide13 times more potent than haloperidolTBD

Enzyme Inhibition

Another significant application of this compound is its potential as an inhibitor of key enzymes involved in neurodegenerative diseases.

Acetylcholinesterase Inhibition

Research indicates that certain benzamides exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibitors of AChE are essential in treating conditions like Alzheimer's disease.

Compound NameAChE IC50 (μM)
This compoundTBD
Donepezil (reference)0.046

β-secretase Inhibition

Inhibitors of β-secretase (BACE1) are also crucial for developing treatments for Alzheimer's disease, as they play a role in amyloid plaque formation. The compound's structure suggests potential efficacy against BACE1.

Compound NameBACE1 IC50 (μM)
This compoundTBD
Quercetin (reference)4.89

Antiparasitic Activity

Recent studies have explored the antiparasitic potential of benzamide derivatives against nematodes and platyhelminths. The selective inhibition of nematode complex II by these compounds suggests a broader therapeutic application beyond neuropharmacology.

Case Study: Echinococcus granulosus

In vitro studies demonstrated that certain benzamides exhibited significant activity against Echinococcus granulosus, indicating their potential use in treating parasitic infections.

Compound NameEC50 (μM)
This compoundTBD
Wact-11 (most active bioisostere)10

Mechanism of Action

The exact mechanism of action remains an active area of research. Dipentylamine likely interacts with specific molecular targets or pathways, influencing cellular functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds, substituents, and biological activities. Below is a comparative analysis with key derivatives:

Core Scaffold and Substituent Variations
Compound Name Core Structure Key Substituents Heterocycle Synthesis Highlights
N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide Benzamide 3,3-Diphenylpropyl, 5-methyltetrazole Tetrazole Not explicitly detailed in evidence
N-(3,3-diphenylpropyl)-2-(4-nitrophenyl)acetamide (40007) Acetamide 3,3-Diphenylpropyl, 4-nitrophenyl None Reduction of nitro group using Zn/HCl
N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide (40005) Acetamide 3,3-Diphenylpropyl, 4-hydroxyphenyl None Demethylation using TMS-Cl/NaI
N-Ethyl-2-acetate-triazolyl aza-oxo pentanoic acid amide (54) Ugi reaction product 3,3-Diphenylpropyl, triazole, dichlorophenyl Triazole Ugi multicomponent reaction
N'-(substituted benzylidene)-4-(5-methylbenzimidazol-2-yl)benzohydrazides Benzohydrazide Benzylidene, benzimidazole Benzimidazole Condensation with benzaldehydes

Key Observations :

  • Scaffold Flexibility : The target benzamide shares the 3,3-diphenylpropyl group with acetamide derivatives (e.g., 40005, 40007), but its tetrazole substituent distinguishes it from analogs with nitro, hydroxy, or benzimidazole groups.
  • Heterocycle Impact: Tetrazoles (as in the target) and triazoles (e.g., compound 54) enhance metabolic stability compared to non-heterocyclic analogs like 40005. Benzimidazole-containing derivatives (e.g., ) may exhibit distinct electronic properties due to fused aromatic systems.
  • Synthetic Routes : The acetamide derivatives (40005, 40007) employ functional group interconversion (e.g., nitro reduction, demethylation), while the Ugi-derived compound 54 utilizes multicomponent reactions for complexity .
Physicochemical and Pharmacological Comparisons
  • The tetrazole group in the target compound may offer similar benefits via resonance stabilization.
  • Anti-inflammatory Potential: Compounds with diphenylpropyl chains (e.g., 40007) showed moderate COX-2 inhibition in preliminary studies, likely due to hydrophobic interactions with enzyme pockets . The tetrazole’s polarity may modulate this activity.
  • Bioavailability : The 5-methyltetrazole group in the target compound could improve solubility compared to nitro- or chloro-substituted analogs (e.g., 40001, 40002) .

Biological Activity

N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C24H23N5O
  • Molecular Weight : 397.5 g/mol
  • Structural Features : The compound features a tetrazole moiety and a diphenylpropyl group, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Compounds containing tetrazole rings are known to interact with various biological targets, suggesting potential antimicrobial effects.
  • Antifungal Activity : Preliminary studies indicate that this compound may inhibit fungal growth.
  • Anticancer Properties : The compound has shown promise in preclinical studies as a potential anticancer agent.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have demonstrated inhibitory activity against enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are relevant in neurodegenerative diseases like Alzheimer's disease .

In Vitro Studies

A study evaluating the inhibitory activity of various benzamides, including this compound, found that:

CompoundAChE IC50 (µM)BACE1 IC50 (µM)
This compoundTBDTBD
Donepezil0.046 ± 0.013-
Quercetin4.89 ± 2.31-

These results indicate that while the compound shows potential as an AChE inhibitor, further detailed studies are required to quantify its efficacy compared to established inhibitors like donepezil .

Case Studies

In a recent investigation into similar tetrazole-containing compounds, researchers synthesized several derivatives and assessed their biological activities. The most promising derivatives exhibited significant inhibition against AChE and BACE1, suggesting that modifications in the structure of benzamides can enhance their pharmacological profiles .

Potential Applications

Given its diverse biological activities, this compound holds potential for applications in:

  • Pharmaceutical Development : As a candidate for drugs targeting neurodegenerative diseases.
  • Antimicrobial Agents : Potential development of new antifungal or antibacterial therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3,3-diphenylpropyl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide?

  • Answer : Synthesis typically involves multi-step organic reactions. Key steps include:

  • Amide coupling : Reacting 3,3-diphenylpropylamine with a benzoyl chloride derivative under basic conditions (e.g., pyridine or triethylamine) .
  • Tetrazole ring formation : Using [3+2] cycloaddition between nitriles and sodium azide, followed by alkylation to introduce the 5-methyl group .
  • Purification : Chromatography (e.g., silica gel) or recrystallization from methanol/water mixtures to achieve >95% purity .
    • Key Considerations : Monitor reaction progress via TLC and confirm structure using 1H^1H-NMR and LC-MS .

Q. Which analytical techniques are essential for characterizing this compound?

  • Answer : Standard methods include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the tetrazole ring (δ 8.5–9.5 ppm) and diphenylpropyl group (δ 7.2–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+^+ at 466.2) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N interactions in tetrazole) .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

  • Answer :

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates during amide coupling .
  • Temperature control : Maintain 0–5°C during tetrazole alkylation to minimize side reactions .
  • Catalysts : Employ coupling agents like HATU or EDCI for efficient amide bond formation .
    • Data Table :
ConditionYield (%)Purity (%)
EDCI, RT6592
HATU, 0°C7897
No catalyst3085
Based on analogous syntheses in .

Q. How should discrepancies in biological activity data (e.g., IC50_{50}) be addressed?

  • Answer :

  • Assay validation : Use orthogonal assays (e.g., calcium flux and YO-PRO-1 uptake for P2X7 receptor inhibition) to confirm activity .
  • Species-specificity : Note variations in receptor affinity (e.g., human vs. rat P2X7 IC50_{50} differences) .
  • Purity verification : Ensure >98% purity via HPLC to exclude confounding impurities .

Q. What strategies resolve spectral ambiguities in NMR analysis?

  • Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Deuterium exchange : Identify exchangeable protons (e.g., NH in tetrazole) .
  • Variable temperature NMR : Clarify dynamic effects in diphenylpropyl groups .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Answer :

  • Substituent modification : Replace the 5-methyltetrazole with bulkier groups (e.g., trifluoromethyl) to enhance receptor binding .
  • Scaffold hopping : Test benzamide replacements (e.g., thiazole or isoxazole) to improve metabolic stability .
    • Data Table :
DerivativeIC50_{50} (nM)Solubility (µg/mL)
5-Methyltetrazole (parent)8512
5-Trifluoromethyltetrazole188
Thiazole analog12025
Adapted from .

Methodological Challenges

Q. What are the stability concerns for this compound under physiological conditions?

  • Answer :

  • pH sensitivity : The tetrazole ring may degrade in acidic environments (pH < 4). Use buffered solutions (pH 7.4) for in vitro studies .
  • Light sensitivity : Store at -20°C in amber vials to prevent photodegradation .

Q. How can computational modeling predict binding modes with target receptors?

  • Answer :

  • Docking simulations : Use AutoDock Vina to model interactions with P2X7 receptors, focusing on the benzamide moiety’s hydrophobic pocket .
  • Molecular dynamics (MD) : Simulate ligand-receptor stability over 100 ns to assess binding entropy .

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